1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride
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Overview
Description
1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride, also known as ®-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride, is an organic compound . It has a molecular weight of 176.62 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is 1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Intermediate Applications
- Use in Synthesis of JAK2 Kinase Inhibitor: Immobilized amine transaminase from Vibrio fluvialis was used in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate for the JAK2 kinase inhibitor AZD1480. This process involved a continuous flow biotransformation and achieved over 99% optical purity (Semproli et al., 2020).
Biochemical and Antimicrobial Properties
- Antimicrobial and Antifungal Activity: Substituted 6-fluorobenzo[d]thiazole amides, synthesized through condensation reactions involving 1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, demonstrated antibacterial and antifungal activities. Some compounds showed activity comparable to standard medications like chloramphenicol (Pejchal et al., 2015).
Pharmaceutical and Medicinal Chemistry
Inhibition of Staphylococcus aureus Efflux Pump
1-(1H-indol-3-yl)ethanamine derivatives restored antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to the overexpression of the NorA efflux pump (Héquet et al., 2014).
Synthesis of Bis[(trifluoromethyl)sulfonyl]ethyl-decorated Heterocycles
A metal- and irradiation-free protocol was developed for the synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles, which included pharmaceutical applications such as modification of known drugs (Almendros et al., 2018).
DNA Interaction and Cytotoxicity
- DNA Binding and Cytotoxicity Studies: Cu(II) complexes with N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine demonstrated DNA binding and nuclease activity. These complexes exhibited low toxicity to different cancer cell lines (Kumar et al., 2012).
Antitumor Activity
- Antitumor Activity of 1,2,4-Oxadiazoles and Trifluoromethylpyridines: Novel derivatives related to natural products showed potential antitumor activity. One compound, in particular, exhibited significant in vitro anti-cancer activity (Maftei et al., 2016).
Synthesis for Other Applications
Synthesis for Cinacalcet Intermediate
An efficient synthesis and resolution process was developed for 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride (Mathad et al., 2011).
Multifunctional Biocide Properties
2-(Decylthio)ethanamine hydrochloride, a multifunctional biocide, exhibited broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSNHILBBHFTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride |
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